Bis(cyclopentadienyl)tungsten dihydride

CAS No.:

Cat. No.: VC17956185

Molecular Formula: C10H12W-2

Molecular Weight: 316.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12W-2 |

|---|---|

| Molecular Weight | 316.04 g/mol |

| IUPAC Name | cyclopenta-1,3-diene;hydride;tungsten(2+) |

| Standard InChI | InChI=1S/2C5H5.W.2H/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;;;/q2*-1;+2;2*-1 |

| Standard InChI Key | YXWCPJISFIYUQB-UHFFFAOYSA-N |

| Canonical SMILES | [H-].[H-].C1C=CC=[C-]1.C1C=CC=[C-]1.[W+2] |

Introduction

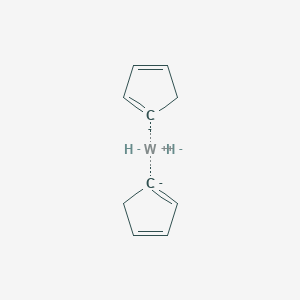

Chemical Identity and Structural Features

Bis(cyclopentadienyl)tungsten dihydride belongs to the class of metallocene hydrides, where the tungsten atom is sandwiched between two cyclopentadienyl rings. The compound’s linear formula is C₁₀H₁₂W, with a molecular weight of 316.04 g/mol . Its IUPAC name, cyclopenta-1,3-diene; tungsten dihydride, reflects the coordination environment of the tungsten center. The structure has been confirmed via X-ray crystallography and spectroscopic methods, revealing a bent geometry that deviates from the idealized sandwich structure of simpler metallocenes .

Table 1: Fundamental Properties of Cp₂WH₂

The compound’s reactivity with water is particularly noteworthy, as it undergoes violent decomposition, releasing hydrogen gas . This behavior underscores the necessity of handling Cp₂WH₂ under inert atmospheres.

Synthesis and Structural Characterization

Synthetic Routes

Thermochemical Stability and Reactivity

The gas-phase enthalpy of formation (ΔfH°) for Cp₂WH₂ is reported as 334.5 ± 3.3 kJ/mol, derived from high-precision calorimetric studies . This value is critical for predicting the compound’s behavior in high-temperature applications, such as chemical vapor deposition (CVD).

Table 2: Thermochemical Data for Cp₂WH₂

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| ΔfH° (gas) | 334.5 ± 3.3 kJ/mol | Standard state | |

| ΔfH° (alternative method) | 310.3 ± 8.7 kJ/mol | W(Cp)₂Cl₂(cr) ref. |

Cp₂WH₂ exhibits notable reactivity with halogens. For instance, its reaction with iodine yields bis(cyclopentadienyl)tungsten diiodide and hydrogen iodide:

Applications in Catalysis and Materials Science

Catalytic Activity

Cp₂WH₂ serves as a precursor for tungsten carbide (WC) nanoparticles, which are prized for their electrocatalytic properties. Under high-pressure high-temperature (HPHT) conditions (4.5 GPa, 600°C), pyrolysis of Cp₂WH₂ produces β-WC₁₋ₓ nanoparticles (2 nm diameter) embedded in a graphitic carbon matrix . These composites demonstrate superior activity in oxygen reduction reactions (ORR), critical for fuel cell technologies.

Materials Synthesis

The compound’s thermal decomposition pathway enables the fabrication of tungsten-carbon nanocomposites. Compared to derivatives like Cp₂WCl₂, Cp₂WH₂-derived materials exhibit enhanced crystallinity and conductivity, making them suitable for aerospace coatings and cutting tools .

| Hazard Statement | Precautionary Measure | Source |

|---|---|---|

| H261: Flammable gas release | P231: Handle under inert gas | |

| H314: Severe skin burns | P305+P351+P338: Eye rinse |

Storage recommendations include argon-packed containers at temperatures below -20°C to mitigate decomposition risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume